molecular formula C13H17F2N5 B14925027 4-(difluoromethyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)-N-propylpyrimidin-2-amine

4-(difluoromethyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)-N-propylpyrimidin-2-amine

Cat. No.: B14925027
M. Wt: 281.30 g/mol
InChI Key: WEQJOGCWAGDWSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(DIFLUOROMETHYL)-6-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2-PYRIMIDINYL]-N-PROPYLAMINE is a compound that has garnered significant interest in the field of chemistry due to its unique structure and potential applications. This compound features a difluoromethyl group, a pyrazolyl group, and a pyrimidinyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of difluoromethylation reagents to introduce the difluoromethyl group onto a suitable precursor . The reaction conditions often require the use of metal-based catalysts and specific solvents to achieve high yields and selectivity .

Industrial Production Methods

Industrial production of this compound may involve scaling up the synthetic routes used in laboratory settings. This includes optimizing reaction conditions to ensure safety, efficiency, and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can help in achieving the desired purity and yield on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

N-[4-(DIFLUOROMETHYL)-6-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2-PYRIMIDINYL]-N-PROPYLAMINE can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity .

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives of the original compound .

Mechanism of Action

The mechanism of action of N-[4-(DIFLUOROMETHYL)-6-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2-PYRIMIDINYL]-N-PROPYLAMINE involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The pyrazolyl and pyrimidinyl groups also contribute to its activity by interacting with various biomolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(DIFLUOROMETHYL)-6-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2-PYRIMIDINYL]-N-PROPYLAMINE is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C13H17F2N5

Molecular Weight

281.30 g/mol

IUPAC Name

4-(difluoromethyl)-6-(1,3-dimethylpyrazol-4-yl)-N-propylpyrimidin-2-amine

InChI

InChI=1S/C13H17F2N5/c1-4-5-16-13-17-10(6-11(18-13)12(14)15)9-7-20(3)19-8(9)2/h6-7,12H,4-5H2,1-3H3,(H,16,17,18)

InChI Key

WEQJOGCWAGDWSL-UHFFFAOYSA-N

Canonical SMILES

CCCNC1=NC(=CC(=N1)C(F)F)C2=CN(N=C2C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.